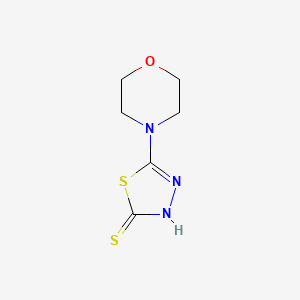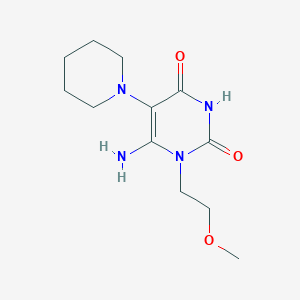
5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol
Descripción general
Descripción
The compound 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol is a derivative of the thiadiazole class, which is known for its diverse biological activities. The thiadiazole core is a common motif in medicinal chemistry due to its structural similarity to peptides and its ability to mimic their biological properties. The morpholine ring attached to the thiadiazole structure adds to the compound's versatility, potentially enhancing its biological activity and solubility.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of amines with isothiocyanates or other sulfur-containing reagents. For instance, the synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives, which are structurally related to 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, has been achieved by a one-pot reaction involving morpholin-4-amine and methacryloyl isothiocyanate . This suggests that similar synthetic strategies could be employed for the synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol, with the potential for high yields and selectivity.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 2-morpholino-5-trifluoromethyl-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, which provided detailed insights into the molecular and crystal structures . This level of structural analysis is crucial for understanding the compound's interactions with biological targets and for rational drug design.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. The synthesis of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives, for example, was catalyzed by [bmIm]OH, indicating that thiadiazole compounds can be involved in catalyzed reactions to create new derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like the morpholine ring and substituents on the thiadiazole core can significantly affect these properties. The characterization of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine using NMR, IR, and Mass spectral studies, along with X-ray diffraction, highlights the importance of thorough characterization in understanding the properties of these compounds .
Biological Activity
Thiadiazole derivatives exhibit a wide range of biological activities. The high antiradical and anti-inflammatory activity of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one , the antibacterial and antifungal activities of 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives , and the potent inhibition of phosphoinositide 3-kinase by 4-(1,3-Thiazol-2-yl)morpholine derivatives are all indicative of the potential therapeutic applications of 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol. Additionally, the remarkable anti-TB and antimicrobial activities of related compounds suggest that 5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol could also possess significant biological efficacy.
Aplicaciones Científicas De Investigación
Synthesis of Hybrid Molecules
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used in the synthesis of hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties . The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents .
- Methods of Application: The synthesis involves sulfonylation, formation of 1,2,3-thiadiazole ring by diazo transfer to activated methylene group of thioamides (the Regitz reaction), the formation of amidine (amidation) and ethylimidate (the Pinner reaction) groups .
- Results: The synthesis of these hybrid molecules was successful and facilitated the characterization of their chemical and biological properties .
Antifungal Activities
- Scientific Field: Biochemistry
- Application Summary: 1,3,4-thiadiazole derivatives of glucosides, synthesized from d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol, showed good antifungal activities .
- Methods of Application: A convergent synthetic route was employed to synthesize the derivatives .
- Results: Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans, with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
Synthesis of Hybrid Molecules with N’-sulfonylamidine Moieties
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties . The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents .
- Methods of Application: The synthesis involves sulfonylation, formation of 1,2,3-thiadiazole ring by diazo transfer to activated methylene group of thioamides (the Regitz reaction), the formation of amidine (amidation) and ethylimidate (the Pinner reaction) groups .
- Results: The synthesis of these hybrid molecules was successful and facilitated the characterization of their chemical and biological properties .
Antiviral Activities
- Scientific Field: Biochemistry
- Application Summary: 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides, synthesized from 4-chlorobenzoic acid and 5-amino-1,3,4-thiadiazole-2-thiol, showed certain antiviral activities .
- Methods of Application: A convergent synthetic route was employed to synthesize the derivatives .
- Results: Some of the target compounds exhibited certain anti-tobacco mosaic virus activity .
Synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines . The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents .
- Methods of Application: The synthesis involves sulfonylation, formation of 1,2,3-thiadiazole ring by diazo transfer to activated methylene group of thioamides (the Regitz reaction), the formation of amidine (amidation) and ethylimidate (the Pinner reaction) groups .
- Results: The synthesis of these hybrid molecules was successful and facilitated the characterization of their chemical and biological properties .
Antiviral Activities
- Scientific Field: Biochemistry
- Application Summary: 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides, synthesized from 4-chlorobenzoic acid and 5-amino-1,3,4-thiadiazole-2-thiol, showed certain antiviral activities .
- Methods of Application: A convergent synthetic route was employed to synthesize the derivatives .
- Results: Some of the target compounds exhibited certain anti-tobacco mosaic virus activity .
Propiedades
IUPAC Name |
5-morpholin-4-yl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS2/c11-6-8-7-5(12-6)9-1-3-10-4-2-9/h1-4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSASYGIPVPIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375040 | |
| Record name | 5-(Morpholin-4-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholin-4-yl-1,3,4-thiadiazole-2-thiol | |
CAS RN |
51412-74-9 | |
| Record name | 5-(Morpholin-4-yl)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51412-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)












![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)